

4-Bromo-2,3-difluoroaniline CAS number and registration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

Cat. No.: B056082

[Get Quote](#)

Technical Guide: 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,3-difluoroaniline**, a halogenated aniline derivative that serves as a versatile building block in modern organic synthesis. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science, with a focus on its utility in drug development.

Chemical Identification and Registration

4-Bromo-2,3-difluoroaniline is identified by the CAS number 112279-72-8.^[1] It is a key intermediate used in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Halogenated anilines are recognized as important precursors for biologically active compounds.^[2]

Identifier	Value	Reference
CAS Number	112279-72-8	[1]
IUPAC Name	4-bromo-2,3-difluoroaniline	[1]
EC Number	816-290-4	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[1]
Synonyms	4-bromo-2,3-difluorobenzenamine	[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of **4-Bromo-2,3-difluoroaniline** are summarized below. The presence of both bromine and fluorine atoms on the aniline ring provides unique electronic properties and multiple reactive sites for further chemical modification.

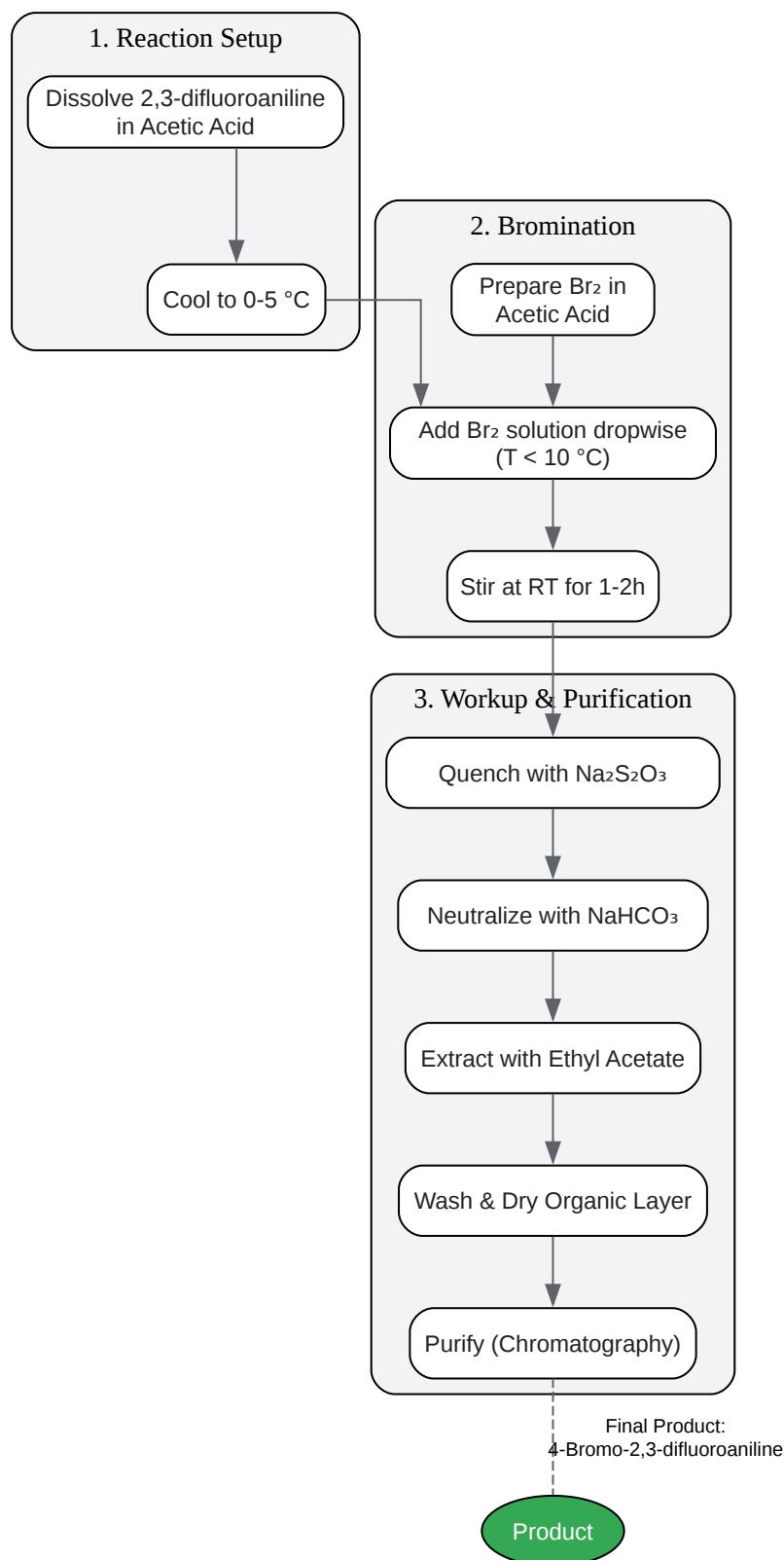
Property	Value	Reference
Molecular Weight	208.00 g/mol	[1]
Physical Form	Solid (Light purple/tan)	
Melting Point	58-63 °C	
Boiling Point	215.1 ± 35.0 °C (at 760 Torr)	
Density	1.788 ± 0.06 g/cm ³	
Flash Point	83.9 ± 25.9 °C	
pKa	1.48 ± 0.10 (Predicted)	

Synthesis Protocol

While a specific peer-reviewed protocol for **4-Bromo-2,3-difluoroaniline** is not readily available, a standard and reliable method can be extrapolated from the synthesis of its isomers, such as 4-Bromo-2,6-difluoroaniline.[\[3\]](#)[\[4\]](#) The most common approach is the direct electrophilic bromination of the corresponding difluoroaniline precursor.

Representative Experimental Protocol: Bromination of 2,3-difluoroaniline

Objective: To synthesize **4-Bromo-2,3-difluoroaniline** via electrophilic aromatic substitution.


Materials:

- 2,3-difluoroaniline (1.0 eq)
- Bromine (1.0 - 1.1 eq)
- Glacial Acetic Acid (solvent)
- Sodium thiosulfate solution (aqueous, for quenching)
- Sodium bicarbonate solution (aqueous, for neutralization)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

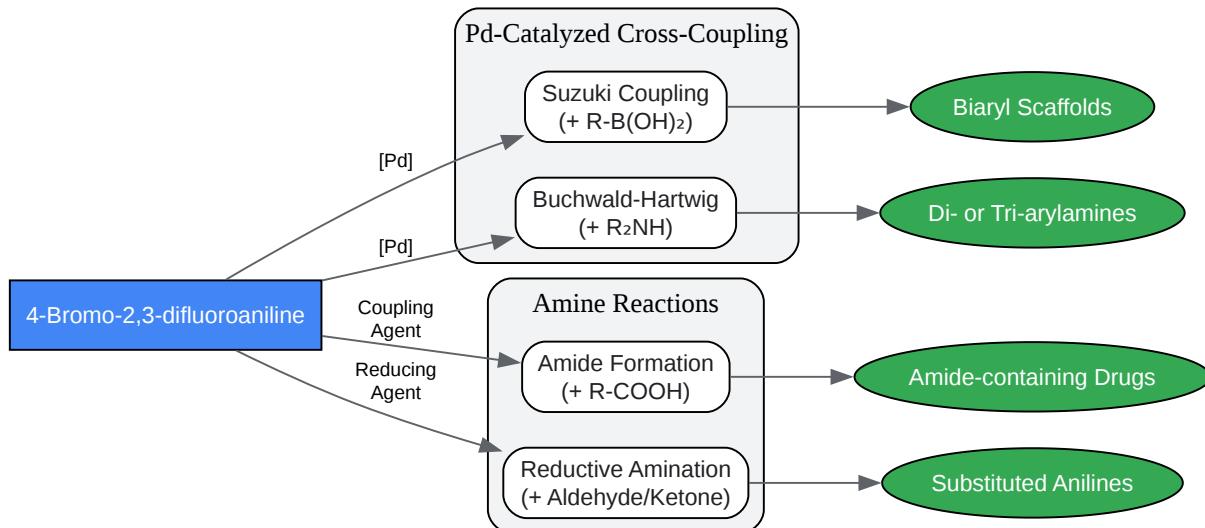
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
- Bromination: Prepare a solution of bromine (1.0-1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Quenching:** Once the reaction is complete, carefully pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.
- **Neutralization and Extraction:** Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **4-Bromo-2,3-difluoroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-2,3-difluoroaniline**.


Applications in Drug Development and Organic Synthesis

4-Bromo-2,3-difluoroaniline is a valuable building block due to its orthogonal reactivity. The amine group can be used for amide bond formation or as a nucleophile, while the bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, a common strategy in modern medicinal chemistry.^[5]

Key Synthetic Transformations:

- **Suzuki-Miyaura Coupling:** The carbon-bromine bond can be readily coupled with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmaceuticals.
- **Buchwald-Hartwig Amination:** The C-Br bond can also undergo palladium-catalyzed amination to form carbon-nitrogen bonds, providing access to substituted diarylamines.
- **Amide Coupling:** The aniline nitrogen can react with carboxylic acids or their derivatives to form amides, a fundamental linkage in many drug molecules.

The strategic placement of the functional groups allows for sequential, controlled modifications, making this compound a versatile starting point for the synthesis of diverse compound libraries for drug discovery screening.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,3-difluoroaniline | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 4. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [4-Bromo-2,3-difluoroaniline CAS number and registration]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b056082#4-bromo-2-3-difluoroaniline-cas-number-and-registration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com